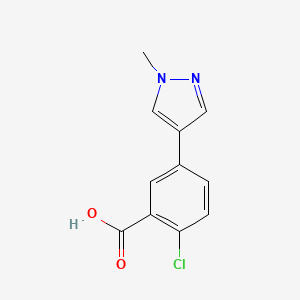
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
描述
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a pyrazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with a chlorinated benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group or the pyrazole ring, resulting in the formation of reduced analogs.
Substitution: The chloro group on the benzoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
科学研究应用
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
作用机制
The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a pyrazole ring, which may result in different reactivity and biological activity.
Pyrazoloquinolines: These compounds contain a fused pyrazole-quinoline structure and are studied for their pharmacological properties.
Uniqueness: 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to the specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of a chloro group and a pyrazole ring makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
2-chloro-5-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMTEZDCPPUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


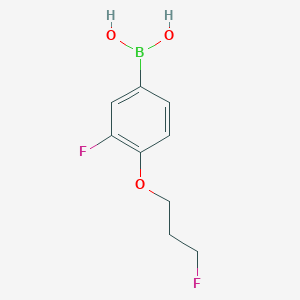

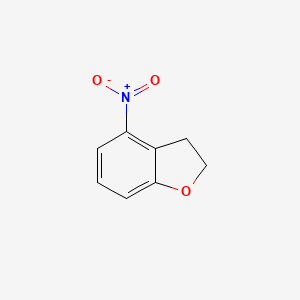
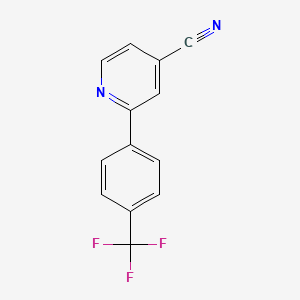
![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)
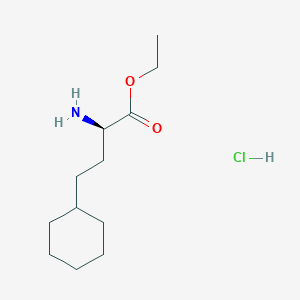
![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)
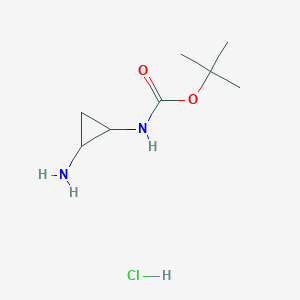

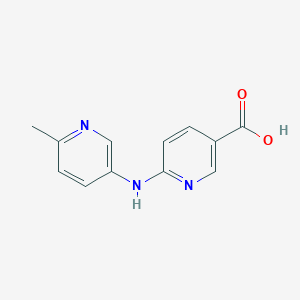


![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)
